
4-Methylbenzenesulfonic acid;4-phenylbut-3-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylbenzenesulfonic acid;4-phenylbut-3-yn-1-ol is a compound with the molecular formula C₁₇H₁₈O₄S and a molecular weight of 318.387 g/mol . This compound is known for its unique structure, which includes a sulfonic acid group and a phenylbutynol moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;4-phenylbut-3-yn-1-ol typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-phenylbut-3-yn-1-ol . The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
4-Methylbenzenesulfonic acid;4-phenylbut-3-yn-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced alkenes or alkanes, and various substituted compounds depending on the nucleophile used.
科学的研究の応用
4-Methylbenzenesulfonic acid;4-phenylbut-3-yn-1-ol has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Methylbenzenesulfonic acid;4-phenylbut-3-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with amino acid residues in enzymes, leading to inhibition or modulation of enzyme activity. The phenylbutynol moiety can interact with hydrophobic pockets in proteins, affecting their function and stability .
類似化合物との比較
Similar Compounds
- Toluene-4-sulfonic acid 4-phenylbut-3-ynyl ester
- p-Toluolsulfonsaeure- (3-phenyl-butin-1-yl-4-ester)
- 4-phenylbut-3-yn-1-yl tosylate
- 3-Butyn-1-ol,4-phenyl-,4-methylbenzenesulfonate
Uniqueness
4-Methylbenzenesulfonic acid;4-phenylbut-3-yn-1-ol is unique due to its combination of a sulfonic acid group and a phenylbutynol moiety, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
85375-43-5 |
|---|---|
分子式 |
C17H18O4S |
分子量 |
318.4 g/mol |
IUPAC名 |
4-methylbenzenesulfonic acid;4-phenylbut-3-yn-1-ol |
InChI |
InChI=1S/C10H10O.C7H8O3S/c11-9-5-4-8-10-6-2-1-3-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7,11H,5,9H2;2-5H,1H3,(H,8,9,10) |
InChIキー |
HYRYBSTXCXTXAC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C#CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)
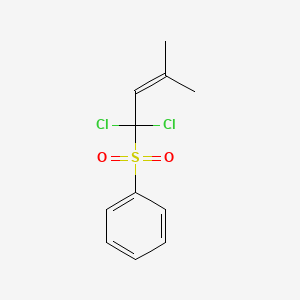
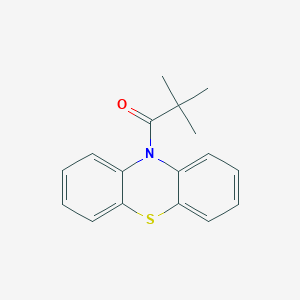
![4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421958.png)
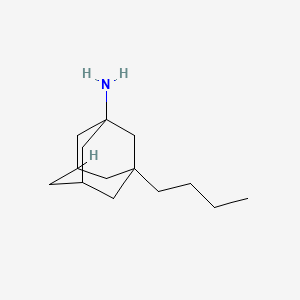
![1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14421974.png)
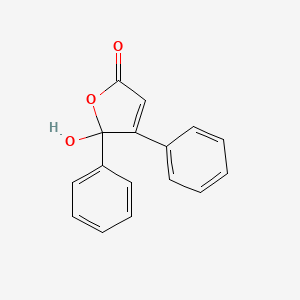
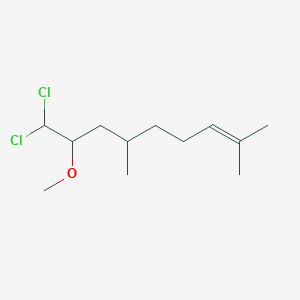
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol](/img/structure/B14421993.png)
![4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile](/img/structure/B14421995.png)
![2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421996.png)
![2-[(4-Chlorophenyl)selanyl]but-2-enal](/img/structure/B14422000.png)
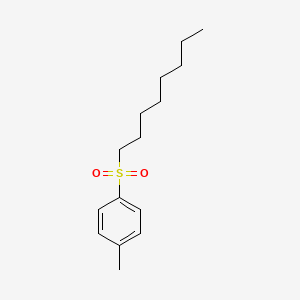
![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)
